2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide
Description
Historical Context and Research Significance
2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide emerged as a compound of interest in the early 21st century, driven by the pharmaceutical industry’s demand for fluorinated aromatic building blocks. Its development aligns with broader trends in medicinal chemistry, where trifluoromethyl and benzyl bromide groups are leveraged to enhance metabolic stability and bioavailability in drug candidates. The compound’s synthetic utility stems from its electrophilic benzyl bromide moiety, which facilitates nucleophilic substitution reactions in heterocyclic and small-molecule synthesis. Research applications include its use in constructing inhibitors targeting enzymes such as hepatitis C virus NS5B polymerase, though its primary role remains as an intermediate in agrochemical and pharmaceutical workflows.
Nomenclature and Chemical Classification
Systematic IUPAC Name :
1-(Bromomethyl)-2-fluoro-5-methyl-4-(trifluoromethyl)benzene.
Common Synonyms :
Chemical Classification :
- Halogenated aromatic compound (bromine, fluorine)
- Benzyl bromide derivative
- Trifluoromethyl-substituted arene
Simplified Structural Representation :
CF₃
│
CH₃─C₆H₂─CH₂Br
│
F
Structural Characteristics and Molecular Formula
Molecular Weight : 271.05 g/mol
Key Structural Features :
- Benzene core substituted with:
Spatial Arrangement :
- The trifluoromethyl and methyl groups occupy para positions, creating steric and electronic asymmetry.
- Bromine’s electronegativity and leaving-group capacity dominate reactivity.
Spectroscopic Profiles :
Properties
IUPAC Name |
1-(bromomethyl)-2-fluoro-5-methyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4/c1-5-2-6(4-10)8(11)3-7(5)9(12,13)14/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFTTWLWYFEASU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301185153 | |
| Record name | 1-(Bromomethyl)-2-fluoro-5-methyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301185153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1323966-23-9 | |
| Record name | 1-(Bromomethyl)-2-fluoro-5-methyl-4-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1323966-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)-2-fluoro-5-methyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301185153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzene
The initial step involves synthesizing the aromatic core with the desired substituents:
- Method A: Electrophilic aromatic substitution (EAS) on a suitably substituted benzene ring, such as fluorobenzene derivatives, to introduce methyl and trifluoromethyl groups at specific positions.
- Method B: Directed ortho-lithiation followed by electrophilic quenching with appropriate reagents, such as methyl iodide for methylation and trifluoromethylating agents for the trifluoromethyl group.
Literature Data on Substituted Benzene Synthesis
- Electrophilic fluorination can be achieved using Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine at the ortho position relative to existing substituents.
- Trifluoromethylation can be performed via the use of Togni's reagent or trifluoromethyl radicals generated in situ, allowing selective addition to aromatic rings.
| Method | Reagents | Conditions | Notes |
|---|---|---|---|
| Electrophilic fluorination | NFSI | Room temperature | High regioselectivity |
| Trifluoromethylation | Togni's reagent | 0-25°C | Efficient for aromatic rings |
Functionalization to Benzyl Bromide
Introduction of the Benzyl Group
The benzyl bromide moiety can be introduced via benzylic halogenation of a methyl group attached to the aromatic ring:
- Method: Radical bromination using N-bromosuccinimide (NBS) under UV light or thermal conditions, targeting the methyl group at the para position relative to the substituents.
Bromination of the Methyl Group
- Procedure:
- Dissolve the methyl-substituted aromatic compound in a suitable solvent (e.g., carbon tetrachloride or acetonitrile).
- Add NBS and a radical initiator such as azobisisobutyronitrile (AIBN).
- Reflux under UV or heat until the reaction completes, yielding the benzyl bromide derivative.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Benzylic bromination | NBS, AIBN | Reflux, UV light | Selective for methyl group |
Conversion to Benzyl Bromide
The final step involves quenching the reaction mixture, isolating, and purifying the benzyl bromide:
- Purification: Column chromatography or recrystallization.
- Yield optimization: Use excess NBS and control temperature to prevent over-bromination.
Alternative Synthetic Routes
Direct Bromination of the Aromatic Ring
- Method: Electrophilic aromatic substitution with bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃), selectively brominating the aromatic ring at the desired position.
Multi-Component Reactions
- Employing multistep one-pot reactions combining fluorination, methylation, trifluoromethylation, and bromination steps can improve efficiency and reduce purification steps.
Data Summary and Comparative Analysis
| Method | Advantages | Disadvantages | Typical Yield | Notes |
|---|---|---|---|---|
| Electrophilic fluorination + trifluoromethylation + benzylic bromination | High regioselectivity, modular | Multiple steps, requires careful control | 50-70% overall | Suitable for complex substitution patterns |
| Direct aromatic bromination + side chain bromination | Simpler, fewer steps | Less regioselectivity, possible over-bromination | 40-60% | Useful for initial derivates |
Research Findings and Optimization Considerations
- Selectivity: Using directing groups and controlling reaction conditions (temperature, reagent equivalents) is crucial to obtain the desired positional substitution.
- Reactivity: The trifluoromethyl group is electron-withdrawing, reducing reactivity; thus, reaction conditions must be optimized to facilitate substitution without degradation.
- Safety: Handling reagents like anhydrous hydrogen fluoride or bromine requires strict safety protocols.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzyl bromide group undergoes classical SN2 reactions with various nucleophiles, forming carbon-heteroatom bonds. Key reactions include:
Alkylation of Amines
Reaction with primary/secondary amines yields N-alkylated products under mild conditions.
Example :
Conditions : Polar aprotic solvents (THF, DMF), base (K₂CO₃), 25–60°C.
Etherification
Alkoxides displace bromide to form benzyl ethers:
Applications : Synthesis of fluorinated ethers for agrochemical intermediates.
Thiol Substitution
Thiols generate benzyl thioethers:
Cross-Coupling Reactions
The compound participates in transition-metal-catalyzed couplings, though less commonly than aryl halides.
| Reaction Type | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Biaryl derivatives | 60–75% | |
| Buchwald-Hartwig | Pd(dba)₂/XPhos | N-Aryl benzylamines | 55–80% |
Mechanistic Note : Steric hindrance from the trifluoromethyl group may reduce coupling efficiency compared to simpler benzyl bromides.
Elimination Reactions
Under strongly basic conditions (e.g., DBU, NaH), elimination competes with substitution, forming styrene derivatives:
Key Factor : Electron-withdrawing substituents stabilize the transition state, favoring elimination at elevated temperatures (>80°C).
Grignard Formation
Reaction with magnesium in THF generates a benzyl Grignard reagent:
Utility : Subsequent reactions with electrophiles (e.g., CO₂, aldehydes) yield fluorinated carboxylic acids or alcohols.
Reduction
Lithium aluminum hydride (LiAlH₄) reduces the C-Br bond to form the corresponding toluene derivative:
Stability and Side Reactions
-
Hydrolysis : Moisture-sensitive, slowly hydrolyzing to benzyl alcohol in aqueous media .
-
Thermal Decomposition : Above 200°C, decomposes to release hydrogen fluoride (HF) and bromine gases .
Reaction Optimization Guidelines
Scientific Research Applications
Organic Synthesis
2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide serves as a crucial building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, facilitating the formation of more complex molecules. This compound is particularly useful in the synthesis of pharmaceuticals and agrochemicals due to its ability to introduce fluorinated groups, which can enhance biological activity and stability.
Research indicates that this compound exhibits significant biological activity, particularly in the field of medicinal chemistry. Its structure suggests potential interactions with biological systems, leading to various therapeutic applications:
- Anticancer Properties : Studies have shown that this compound can inhibit cell proliferation in cancer cell lines. The following table summarizes key findings from recent research:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (breast cancer) | 8.47 ± 0.18 | Inhibition of MMP-2 and MMP-9 |
| Study B | A-431 (epidermoid carcinoma) | <10 | Modulation of kinase activity |
| Study C | Jurkat (leukemia) | 5.5 | Induction of apoptosis |
Inhibition of Matrix Metalloproteinases (MMPs)
In a notable study, this compound was found to effectively bind to MMP-2 and MMP-9, which are crucial enzymes in tumor metastasis. The binding energies were reported at −9.0 kcal/mol for MMP-2 and −7.8 kcal/mol for MMP-9, indicating strong interactions that could lead to reduced tumor invasiveness.
Kinase Selectivity
Further investigations into the selectivity of this compound towards various kinases revealed promising results, suggesting that it may serve as a selective inhibitor for specific pathways involved in cancer cell signaling.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The trifluoromethyl and fluorine groups enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical transformations .
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Effects: The original compound’s CF₃ and F groups increase electrophilicity compared to non-fluorinated benzyl bromides but less so than 3,5-bis(trifluoromethyl)benzyl bromide, which has two CF₃ groups .
- Physical State: Bromine content and molecular symmetry influence physical state. For example, 2-Bromo-5-(trifluoromethyl)benzyl bromide (two Br atoms) is likely a solid, while mono-brominated analogs are liquids .
Nucleophilic Substitution
- Original Compound : Reacts with nucleophiles (e.g., amines, phthalimide) under mild conditions (e.g., 80°C in DMF), as seen in the synthesis of benzamide derivatives .
- 3,5-Bis(trifluoromethyl)benzyl Bromide : Higher reactivity due to stronger electron-withdrawing effects, enabling efficient derivatization of uracil at 30°C .
- 2-Bromo-5-(trifluoromethyl)benzyl Bromide : The additional bromine atom may lead to competing reactions (e.g., elimination or cross-coupling) under nucleophilic conditions .
Stability and Byproduct Formation
- Methyl Group Impact : The methyl group in the original compound may reduce byproduct formation (e.g., hydrolysis) compared to more electron-deficient analogs like 5-Fluoro-2-(trifluoromethyl)benzyl bromide .
Biological Activity
2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl bromide is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine and trifluoromethyl groups significantly influences the compound's physicochemical properties, enhancing its interactions with biological targets.
- Molecular Formula : C9H7BrF4
- Molecular Weight : 285.05 g/mol
- Structural Features : The compound contains a benzyl moiety substituted with a fluorine atom and a trifluoromethyl group, which are known to enhance lipophilicity and bioactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity due to increased lipophilicity, allowing for better membrane penetration. Additionally, the presence of fluorine atoms can form strong hydrogen bonds with target proteins, modulating their activity and stability.
Antimicrobial Properties
Research indicates that compounds with trifluoromethyl groups exhibit significant antimicrobial activity. For instance, studies have shown that similar fluorinated compounds demonstrate minimum inhibitory concentrations (MICs) against various bacterial strains, suggesting potential applications in developing new antibiotics .
Anticancer Activity
Fluorinated compounds have been extensively studied for their anticancer properties. In vitro studies have demonstrated that related compounds can inhibit cancer cell proliferation across multiple human cancer cell lines. For example, certain derivatives have shown IC50 values lower than standard chemotherapeutic agents like Doxorubicin, indicating a promising therapeutic index .
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor. Its structure allows it to effectively inhibit key enzymes involved in metabolic pathways, which can be beneficial in treating diseases such as diabetes and cancer .
Case Study 1: Antiviral Activity
In a study focusing on antiviral properties, similar fluorinated compounds were evaluated for their efficacy against viral infections. Compounds containing trifluoromethyl groups demonstrated enhanced activity compared to non-fluorinated analogs, highlighting the importance of these groups in drug design for viral pathogens .
Case Study 2: Anticancer Efficacy
A comparative study assessed the anticancer effects of various fluorinated compounds, including derivatives of this compound. Results indicated that these compounds exhibited potent cytotoxicity against multiple cancer cell lines, with specific derivatives showing superior performance compared to established chemotherapeutics .
Data Table: Biological Activities Comparison
Q & A
Q. Why do some studies report low yields in Grignard reactions with this benzyl bromide?
- Resolution : The CF₃ group destabilizes the Grignard intermediate. Use inverse addition (slow bromide addition to Mg) in THF at -78°C. Monitor by in situ IR for Mg consumption (disappearance of Mg metal bands) .
Analytical Reference Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
